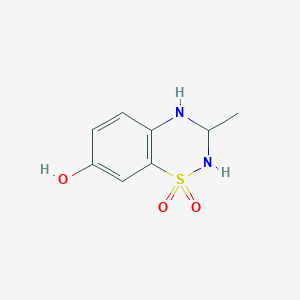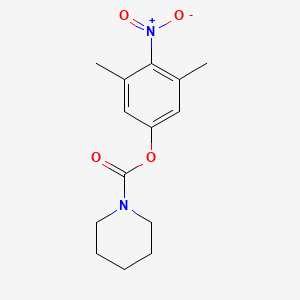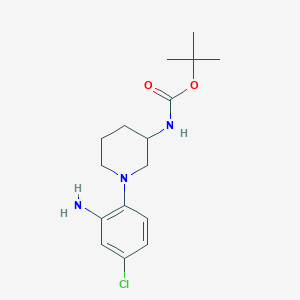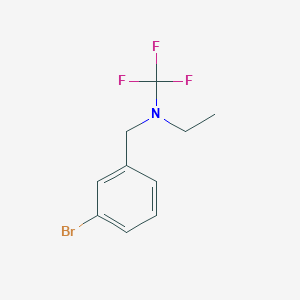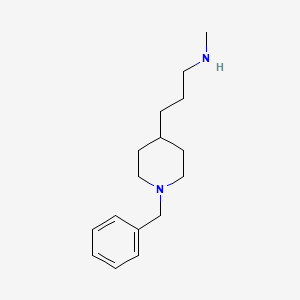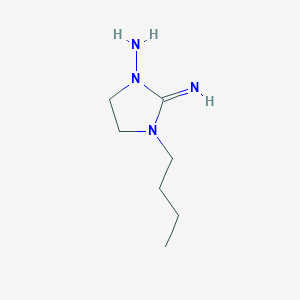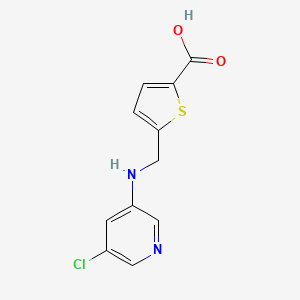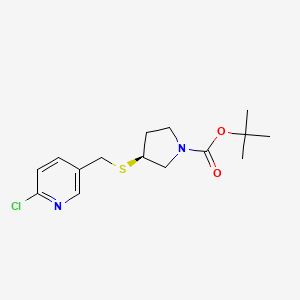![molecular formula C24H28N4O B13969890 N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide CAS No. 333725-81-8](/img/structure/B13969890.png)
N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide typically involves multi-step organic reactions. One common approach is to start with the formation of the dimethylamino and pyridin-2-ylamino substituted phenyl intermediates. These intermediates are then coupled through a series of condensation reactions, often using formamide as a reagent under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and solvents that enhance reaction efficiency and yield is also common. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives .
Applications De Recherche Scientifique
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-dimethylamino-5-methyl-phenyl)-N-methyl-formamide
- N-(pyridin-2-ylamino)-methyl-phenyl)-N-methyl-formamide
- N-(4-methyl-phenyl)-N-methyl-formamide
Uniqueness
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide is unique due to its specific combination of functional groups and aromatic structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
333725-81-8 |
|---|---|
Formule moléculaire |
C24H28N4O |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-[2-[[2-(dimethylamino)-5-methylphenyl]-(pyridin-2-ylamino)methyl]-4-methylphenyl]-N-methylformamide |
InChI |
InChI=1S/C24H28N4O/c1-17-9-11-21(27(3)4)19(14-17)24(26-23-8-6-7-13-25-23)20-15-18(2)10-12-22(20)28(5)16-29/h6-16,24H,1-5H3,(H,25,26) |
Clé InChI |
GTSIUNMTJYTVKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(C)C)C(C2=C(C=CC(=C2)C)N(C)C=O)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


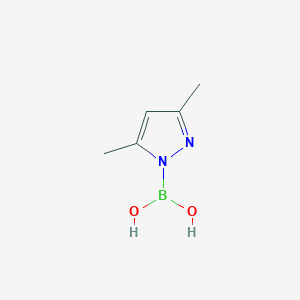
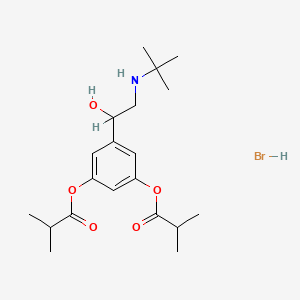
![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
